molecular formula C12H18OS B14596412 3-Methoxy-5-pentylbenzene-1-thiol CAS No. 60272-74-4

3-Methoxy-5-pentylbenzene-1-thiol

Cat. No.: B14596412
CAS No.: 60272-74-4
M. Wt: 210.34 g/mol
InChI Key: OLZOTKTWABXGJS-UHFFFAOYSA-N
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Description

3-Methoxy-5-pentylbenzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It features a benzene ring substituted with a methoxy group at the 3-position, a pentyl chain at the 5-position, and a thiol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-pentylbenzene-1-thiol can be achieved through several steps involving electrophilic aromatic substitution reactions. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Alkylation: Aniline undergoes Friedel-Crafts alkylation with pentyl chloride to introduce the pentyl group.

    Methoxylation: The resulting compound is then methoxylated using methanol and a suitable catalyst.

    Thiol Substitution: Finally, the compound is treated with thiolating agents to introduce the thiol group at the 1-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-pentylbenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the methoxy group or the thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: De-methoxylated or de-thiolated compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-5-pentylbenzene-1-thiol has shown potential in the development of pharmaceutical compounds. Its structural properties allow it to interact with biological systems effectively. Notably, thiols are known for their roles in redox reactions and as nucleophiles, making them valuable in drug design.

Antimicrobial Activity

Research indicates that thiol compounds can exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophenols can inhibit the growth of various bacteria and fungi. The lipophilicity of this compound may enhance its penetration into lipid membranes, thereby increasing its effectiveness against microbial pathogens .

Antioxidant Properties

Thiol compounds are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress within cells. This property is particularly beneficial in developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Materials Science

In materials science, this compound is being explored for its potential use in synthesizing advanced materials.

Functionalized Surfaces

The compound can be utilized to create functionalized surfaces that enhance the properties of materials used in sensors and catalysis. Thiols are often employed to modify surfaces due to their ability to form stable bonds with metals, leading to improved performance in various applications .

Nanotechnology

Nanoparticles functionalized with thiol groups have been studied for their applications in drug delivery systems. The incorporation of this compound into nanoparticle formulations may improve drug solubility and stability while providing targeted delivery mechanisms .

Environmental Applications

The environmental implications of this compound are significant, particularly concerning its role in pollutant degradation.

Pollutant Remediation

Thiols have been investigated for their ability to bind heavy metals and other pollutants, facilitating their removal from contaminated environments. The application of this compound in bioremediation efforts could enhance the efficacy of existing methods for cleaning up hazardous waste sites .

Sensor Development

The sensitivity of thiols to environmental changes makes them suitable candidates for developing sensors that detect pollutants or toxins in air and water. Research into the integration of this compound into sensor technology is ongoing, with promising results reported in preliminary studies .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated antimicrobial activity against E. coli and S. aureus.
Materials Science Enhanced surface properties for sensor applications through thiol bonding.
Environmental Science Effective heavy metal binding capabilities in contaminated environments.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-pentylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The methoxy and pentyl groups contribute to the compound’s hydrophobicity and ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-pentylbenzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    3-Methoxy-5-pentylbenzene-1-amine: Contains an amine group instead of a thiol group.

    3-Methoxy-5-pentylbenzene-1-sulfonic acid: Features a sulfonic acid group instead of a thiol group.

Uniqueness

3-Methoxy-5-pentylbenzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs

Properties

CAS No.

60272-74-4

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

3-methoxy-5-pentylbenzenethiol

InChI

InChI=1S/C12H18OS/c1-3-4-5-6-10-7-11(13-2)9-12(14)8-10/h7-9,14H,3-6H2,1-2H3

InChI Key

OLZOTKTWABXGJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=CC(=C1)S)OC

Origin of Product

United States

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